Rel-N,N-dimethyl-4-((3R,6S)-6-methylmorpholin-3-yl)aniline
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Overview
Description
Rel-N,N-dimethyl-4-((3R,6S)-6-methylmorpholin-3-yl)aniline is a synthetic organic compound that features a morpholine ring substituted with a methyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-N,N-dimethyl-4-((3R,6S)-6-methylmorpholin-3-yl)aniline typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Substitution with Methyl Group: The morpholine ring is then methylated using a methylating agent such as methyl iodide in the presence of a base.
Coupling with Aniline: The final step involves the coupling of the methylated morpholine with N,N-dimethylaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Rel-N,N-dimethyl-4-((3R,6S)-6-methylmorpholin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of corresponding nitro or nitroso compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Rel-N,N-dimethyl-4-((3R,6S)-6-methylmorpholin-3-yl)aniline would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine ring and aniline moiety could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler analogue lacking the morpholine ring.
4-Methylmorpholine: Contains the morpholine ring but lacks the aniline moiety.
N-Methylmorpholine: Similar structure but with different substitution patterns.
Uniqueness
Rel-N,N-dimethyl-4-((3R,6S)-6-methylmorpholin-3-yl)aniline is unique due to the presence of both the morpholine ring and the N,N-dimethylaniline moiety, which may confer distinct chemical and biological properties compared to its simpler analogues.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(3R,6S)-6-methylmorpholin-3-yl]aniline |
InChI |
InChI=1S/C13H20N2O/c1-10-8-14-13(9-16-10)11-4-6-12(7-5-11)15(2)3/h4-7,10,13-14H,8-9H2,1-3H3/t10-,13-/m0/s1 |
InChI Key |
GPIAGYWFJQWGON-GWCFXTLKSA-N |
Isomeric SMILES |
C[C@H]1CN[C@@H](CO1)C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC1CNC(CO1)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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